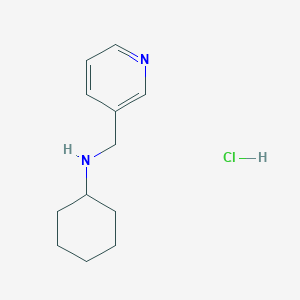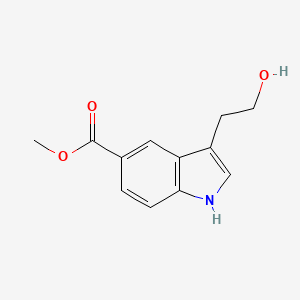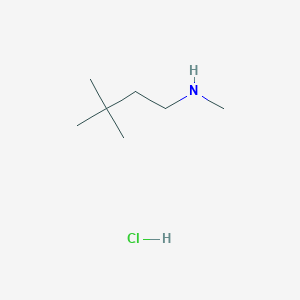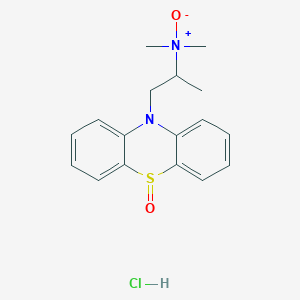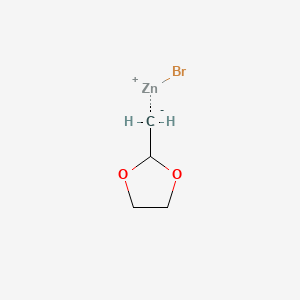![molecular formula C17H18N2O5 B3083052 Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine oxalate CAS No. 1135300-07-0](/img/structure/B3083052.png)
Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine oxalate
Übersicht
Beschreibung
Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine oxalate is a compound with the molecular formula C17H18N2O5 and a molecular weight of 330.34 . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . It is a specialty product that has garnered interest due to its unique structure, which combines furan and indole moieties .
Wirkmechanismus
Target of Action
The primary target of Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine oxalate is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a receptor tyrosine kinase that belongs to the human epidermal growth factor receptor (HER) family . It plays a significant role in the regulation of cell growth, proliferation, and differentiation .
Mode of Action
This compound interacts with EGFR, inhibiting its activity . This interaction results in the suppression of EGFR’s downstream signaling pathways, which are often overactive in various types of cancer .
Biochemical Pathways
The compound’s interaction with EGFR affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell survival, growth, and proliferation. By inhibiting EGFR, the compound can disrupt these pathways, leading to reduced tumor growth and proliferation .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, the compound’s molecular weight (330.34) suggests it may have favorable pharmacokinetic properties
Result of Action
The compound exhibits potent anticancer activities against several EGFR high-expressed cancer cell lines, including human lung adenocarcinoma (A549), Henrietta Lacks strain of cancer cell line (HeLa), and human colorectal cancer cell line (SW480) . It shows weak activities on an EGFR low-expressed cell line (human liver cancer cell line, HepG2), and weak cytotoxic effects on a human liver normal cell line (HL7702), suggesting that the compound may have low toxicity against normal cells .
Vorbereitungsmethoden
The synthesis of Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine oxalate involves several steps. One common synthetic route includes the reaction of commercially available ethyl acetoacetate with methylamine or ethylamine at ambient temperature to form intermediate compounds . These intermediates are then converted to indole-3-carboxylate derivatives, which are further reacted with furan-2-ylmethylamine to yield the final product . Industrial production methods typically involve multicomponent reactions and telescoped processes to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine oxalate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve halogenating agents like bromine or chlorine . The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified indole and furan derivatives .
Wissenschaftliche Forschungsanwendungen
Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine oxalate has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it has been studied for its potential as an epidermal growth factor receptor (EGFR) inhibitor, showing promising anticancer activity against various cancer cell lines . In medicine, its derivatives are being explored for their potential therapeutic applications, particularly in cancer treatment . Additionally, this compound is used in the industry for developing new materials and chemical processes .
Vergleich Mit ähnlichen Verbindungen
Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine oxalate is unique due to its combination of furan and indole moieties, which confer distinct chemical and biological properties . Similar compounds include N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives, which also exhibit anticancer activity by targeting EGFR . Other related compounds are indole derivatives with various substituents that modulate their biological activity . The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with molecular receptors .
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-(1H-indol-3-yl)ethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O.C2H2O4/c1-2-6-15-14(5-1)12(10-17-15)7-8-16-11-13-4-3-9-18-13;3-1(4)2(5)6/h1-6,9-10,16-17H,7-8,11H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYODEJFHKJCNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=CO3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202838 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


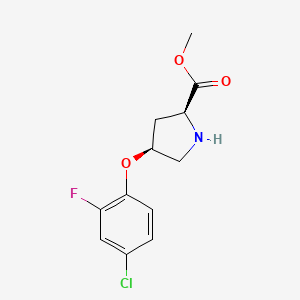
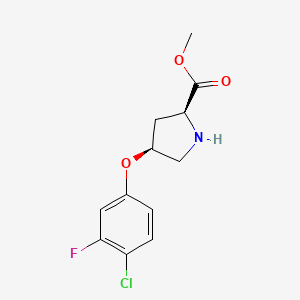
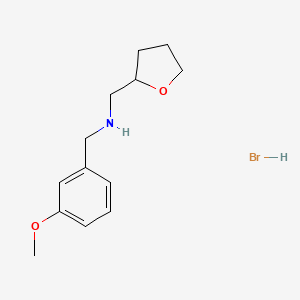

![(2-Benzo[1,3]dioxol-5-yl-ethyl)pyridin-3-yl-methylamine oxalate](/img/structure/B3082999.png)

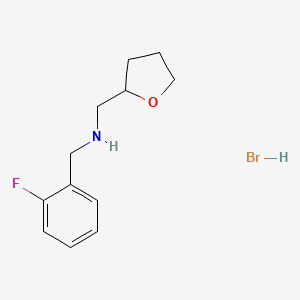
![Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine hydrochloride](/img/structure/B3083020.png)
